(3R)-3-cyclopropoxypyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2272482-39-8 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3R)-3-cyclopropyloxypyrrolidine |
InChI |
InChI=1S/C7H13NO/c1-2-6(1)9-7-3-4-8-5-7/h6-8H,1-5H2/t7-/m1/s1 |
InChI Key |
UZVNYTQHHSUMQS-SSDOTTSWSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OC2CC2 |
Canonical SMILES |
C1CC1OC2CCNC2 |
Origin of Product |
United States |
Stereoselective Synthesis of 3r 3 Cyclopropoxypyrrolidine
Retrosynthetic Analysis for the (3R)-3-Cyclopropoxypyrrolidine Scaffold
A retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnections involve the formation of the C-O bond of the cyclopropyl (B3062369) ether and the construction of the chiral pyrrolidine (B122466) ring.
Route A: Late-Stage Etherification This approach disconnects the cyclopropoxy group, suggesting a nucleophilic substitution reaction. The key intermediate would be a protected (3R)-3-hydroxypyrrolidine. This chiral alcohol could be derived from commercially available starting materials like (3R)-hydroxy-L-proline or synthesized via asymmetric reduction of a corresponding pyrrolidin-3-one.
Route B: Cyclization Forming the Pyrrolidine Ring An alternative strategy involves forming the pyrrolidine ring with the cyclopropoxy group already in place. A key disconnection across the N1-C2 and C4-C5 bonds suggests a [3+2] cycloaddition reaction. This would involve a dipolarophile containing the cyclopropoxy moiety and an azomethine ylide precursor.
Route C: Intramolecular Cyclization A third approach involves the intramolecular cyclization of an acyclic precursor. Disconnecting the N1-C5 bond points to an intramolecular nucleophilic substitution or a reductive amination of a precursor containing both the amine and a suitable electrophilic center, with the stereochemistry at C3 being set prior to cyclization.
These retrosynthetic pathways provide a conceptual framework for accessing this compound, leveraging established synthetic methodologies for constructing chiral pyrrolidine derivatives.
Established Synthetic Methodologies for Chiral Pyrrolidine Derivatives
The synthesis of chiral pyrrolidines is a well-developed field, with numerous strategies available to control stereochemistry. These methods are broadly applicable to the synthesis of targets like this compound.
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including chiral pyrrolidines. nih.gov This field largely relies on the use of small organic molecules, often derived from natural amino acids like proline, to catalyze stereoselective transformations. nih.govmdpi.com
Organocatalytic strategies frequently employed for pyrrolidine synthesis include:
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a common strategy. For instance, new pyrrolidine-based organocatalysts have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov
Cascade Reactions: Organocatalysts can initiate cascade reactions, forming multiple bonds and stereocenters in a single operation. An example is the asymmetric cascade reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone, catalyzed by Cinchona-derived bifunctional amino-squaramide catalysts, to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org
[3+2] Cycloadditions: The reaction of azomethine ylides with electron-deficient alkenes is a classic method for pyrrolidine synthesis. Organocatalysts, particularly those based on the diarylprolinol silyl ether scaffold, are highly effective in promoting these transformations with high stereocontrol. mdpi.comnih.gov
[6+2] Cycloadditions: A novel organocatalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aldehydes, catalyzed by a chiral BINOL-phosphoric acid, provides a direct route to substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high enantio- and diastereoselectivity. nih.gov
| Catalyst Type | Reaction | Substrates | Key Features | Ref. |
| Diarylprolinol Silyl Ethers | Michael Addition, Cycloadditions | Aldehydes, Nitroolefins, Enones | High efficiency and stereoselectivity in various transformations. | mdpi.comnih.gov |
| Cinchona Alkaloid-Squaramide | Cascade Michael/Cyclization | N-Tosyl aminomethyl enone, α-cyano-α,β-unsaturated ketone | Forms highly substituted pyrrolidines with quaternary stereocenters. | rsc.org |
| Benzotetramisole (Isothiourea) | Intramolecular Michael Addition | Pyrrole-derived enone acids | Outstanding stereocontrol ( >95:5 dr, >98:2 er) for cis-pyrrolizine derivatives. | nih.gov |
| BINOL-Phosphoric Acid | [6+2] Cycloaddition | 1H-pyrrole-2-carbinols, Aryl acetaldehydes | Access to highly substituted pyrrolizine structures with three contiguous stereocenters. | nih.gov |
The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.
Commonly used chiral auxiliaries in pyrrolidine synthesis include:
Oppolzer's Sultam: This auxiliary has been successfully employed in asymmetric 1,3-dipolar cycloaddition reactions to construct 3,4-syn substituted pyrrolidine moieties. acs.org The chiral sultam shields one face of the dipolarophile, forcing the dipole to approach from the less hindered face, thereby controlling the stereochemistry of the newly formed stereocenters. acs.org
Evans Oxazolidinones: While effective in many asymmetric reactions, Evans auxiliaries have shown lower diastereoselectivity compared to Oppolzer's sultam in certain 1,3-dipolar cycloadditions for pyrrolidine synthesis. acs.org
N-tert-Butanesulfinyl Group: This chiral sulfinyl group acts as an effective chiral auxiliary in 1,3-dipolar cycloadditions between N-tert-butanesulfinylazadienes and azomethine ylides, allowing for the highly diastereoselective synthesis of densely substituted pyrrolidines with up to four stereogenic centers. acs.org
(R)-Phenylglycinol: This chiral amino alcohol can be used to synthesize trans-2,5-disubstituted pyrrolidines through diastereoselective additions of Grignard reagents to chiral imines and subsequent cyclization. nih.gov
| Chiral Auxiliary | Reaction Type | Resulting Stereochemistry | Key Advantages | Ref. |
| Oppolzer's Sultam | 1,3-Dipolar Cycloaddition | High diastereoselectivity (e.g., er up to 98:2) | Reliable stereocontrol, auxiliary can be reused. | acs.org |
| N-tert-Butanesulfinyl Group | 1,3-Dipolar Cycloaddition | High diastereoselectivity for up to four stereocenters | Acts as an effective electron-withdrawing group and stereo-director. | acs.org |
| (R)-Phenylglycinol | Diastereoselective Grignard Addition/Cyclization | Access to trans-2,5-disubstituted pyrrolidines | Versatile method starting from a readily available chiral pool molecule. | nih.gov |
The enantioselective reduction of prochiral pyrroline (B1223166) (or dihydropyrrole) precursors represents a direct and atom-economical approach to chiral pyrrolidines. This strategy relies on the use of chiral catalysts, often based on transition metals, to deliver hydrogen selectively to one face of the C=N or C=C double bond.
Key aspects of this methodology include:
Catalyst Systems: Catalysts based on rhodium, ruthenium, and iridium, paired with chiral phosphine (B1218219) ligands, are commonly used for the asymmetric hydrogenation of cyclic imines and enamines.
Precursor Synthesis: The synthesis of the pyrroline precursor is a critical step. Ring-closing metathesis (RCM) of acyclic amino-alkenes is a powerful method for preparing substituted pyrrolines. For example, cyclization of an alkene in the presence of a Grubbs catalyst can lead to a 2-pyrroline derivative, which can then be hydrogenated over palladium on carbon to yield the corresponding pyrrolidine. nih.gov
Radical/Polar Cascade Reactions: A light-driven, enantiomerically controlled radical/polar cascade reaction has been developed to synthesize pyrroline derivatives. The stereoselectivity is controlled by a chiral-at-rhodium catalyst, which facilitates both a hydrogen-atom transfer and a hetero-Diels–Alder reaction. researchgate.net
The construction of the pyrrolidine ring via cyclization of an acyclic precursor is a cornerstone of heterocyclic synthesis. Numerous stereoselective cyclization strategies have been developed.
[3+2] Cycloaddition Reactions: This is one of the most powerful methods for constructing five-membered rings. The reaction between an azomethine ylide (a three-atom component) and an alkene or alkyne (a two-atom component) can generate highly substituted pyrrolidines. acs.orgresearchgate.net The stereoselectivity can be controlled by using chiral catalysts or auxiliaries. acs.orgacs.org
Intramolecular Michael Addition: The aza-Michael reaction, involving the intramolecular conjugate addition of an amine to an α,β-unsaturated system, is an effective method for pyrrolidine synthesis. An asymmetric "clip-cycle" synthesis has been developed where a chiral phosphoric acid catalyzes the enantioselective intramolecular aza-Michael cyclization to form substituted pyrrolidines in high enantiomeric excesses. whiterose.ac.uk
Radical Cyclization: Radical-mediated cyclizations offer a complementary approach, often proceeding under mild conditions and showing tolerance for various functional groups. acs.org For instance, N-tosyl-3,3-disubstituted-4-vinylpyrrolidine derivatives can be synthesized via radical cyclization from modified Baylis–Hillman adducts. researchgate.net
Hydrozirconation-Cyclization: A tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization of chiral N-allyl oxazolidines provides a diastereoselective route to substituted pyrrolidines. nih.gov
Ring-Closing Metathesis (RCM): Enyne metathesis using Grubbs' catalyst is an efficient method for synthesizing pyrrolidine derivatives, particularly five-membered lactams bearing a 1,3-diene moiety. researchgate.net
An alternative to constructing the chiral pyrrolidine ring from scratch is to start with a readily available, enantiopure pyrrolidine derivative from the "chiral pool" and perform functional group interconversions. nih.gov
Proline and Hydroxyproline as Starting Materials: L-proline and trans-4-hydroxy-L-proline are inexpensive, commercially available, and stereochemically defined starting materials for the synthesis of a wide range of pyrrolidine-containing drugs and complex molecules. nih.govmdpi.com
Synthetic Manipulations: A variety of chemical transformations can be performed on these scaffolds. For example, the synthesis of the antiviral drug Voxilaprevir starts with commercially available Boc-protected trans-4-hydroxy-L-proline, which undergoes esterification, oxidation, and Grignard reaction to build up the required functionality. nih.gov
Photoenzymatic Synthesis: A one-pot photoenzymatic route can convert unfunctionalized pyrrolidine into chiral N-Boc-3-aminopyrrolidines or N-Boc-3-hydroxypyrrolidines. nih.gov This process combines a regioselective photochemical oxyfunctionalization to create a 3-pyrrolidinone intermediate with a subsequent stereoselective biocatalytic transamination or reduction to install the chiral amine or alcohol group with high conversion and enantiomeric excess (>99% ee). nih.gov
| Starting Material | Key Transformation(s) | Target Scaffold | Advantages | Ref. |
| trans-4-Hydroxy-L-proline | Oxidation, Grignard reaction, Reduction | Precursor for Voxilaprevir | Utilizes an inexpensive, enantiopure starting material. | nih.gov |
| L-Proline | Reduction, Amide coupling | Precursor for Daclatasvir | Direct route from the chiral pool. | nih.gov |
| Pyrrolidine | Photochemical Oxyfunctionalization, Enzymatic Transamination/Reduction | N-Boc-3-amino/hydroxypyrrolidine | One-pot, mild conditions, high enantioselectivity (>99% ee). | nih.gov |
Specific Synthetic Routes to this compound and its Enantiomer
The stereoselective synthesis of this compound, a crucial chiral building block in medicinal chemistry, can be achieved through several distinct synthetic strategies. These routes often leverage the existing chirality of readily available starting materials or employ chiral catalysts to induce stereoselectivity.
Synthesis from Chiral Precursors (e.g., Amino Acids, Hydroxyprolines)
A common and effective approach to synthesize enantiomerically pure pyrrolidine derivatives is to start from naturally occurring chiral molecules. mdpi.com Amino acids and their derivatives, such as hydroxyprolines, are particularly valuable chiral precursors due to their inherent stereochemistry. mdpi.comnih.gov
For instance, a synthetic route to a β-proline analogue, (3R)-carboxy pyrrolidine, was developed starting from the commercially available (R)-glycidol. yale.edu Another example involves the synthesis of (4S)-1-methyl-4-propyl-L-proline from (cis)-4-hydroxy-L-proline. mdpi.com The synthesis of various pyrrolidine-containing drugs often commences from proline and 4-hydroxyproline derivatives. mdpi.comnih.gov The synthesis of certain pyrrolidine analogs has also been achieved starting from L-glutamic acid. nih.govnih.govbeilstein-journals.org
A general strategy involves the chemical modification of these chiral precursors to introduce the desired cyclopropoxy group at the C3 position while retaining the stereochemistry at the chiral center. This often involves a series of protection, activation, and substitution reactions.
Table 1: Examples of Chiral Precursors in Pyrrolidine Synthesis
| Chiral Precursor | Target Pyrrolidine Derivative | Reference |
| (R)-glycidol | (3R)-carboxy pyrrolidine | yale.edu |
| (cis)-4-hydroxy-L-proline | (4S)-1-methyl-4-propyl-L-proline | mdpi.com |
| L-glutamic acid | (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | nih.gov |
| trans-4-hydroxy-l-proline | Phosphines 3 and 3' | nih.gov |
Derivatization of Chiral 3-Hydroxypyrrolidine with Cyclopropylating Reagents
An alternative and widely used method involves the direct derivatization of a chiral 3-hydroxypyrrolidine precursor. This approach is advantageous as the core pyrrolidine ring is already formed. The key step in this strategy is the stereoselective introduction of the cyclopropyl group onto the hydroxyl functionality.
This is typically achieved by reacting the N-protected (3R)-3-hydroxypyrrolidine with a suitable cyclopropylating reagent. The choice of the cyclopropylating agent and reaction conditions is crucial to ensure high yield and retention of stereochemistry. One common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with a cyclopropyl halide or a cyclopropyl sulfonate.
It is important to note that direct derivatization of chiral 3-hydroxypyrrolidine can lead to competitive reactions at both the nitrogen and oxygen atoms. google.com To circumvent this, the nitrogen atom is typically protected with a suitable protecting group (e.g., Boc, Cbz) prior to the cyclopropylation step. google.com
Multicomponent Reaction Approaches for Pyrrolidine Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of pyrrolidine rings. mdpi.comnih.govnih.gov These reactions allow for the rapid construction of diverse molecular scaffolds from simple starting materials. mdpi.comnih.govnih.gov
One of the most prominent MCRs for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.govresearchgate.net The azomethine ylide, often generated in situ, reacts with an alkene to form the pyrrolidine ring in a stereoselective manner. nih.govresearchgate.net The stereochemical outcome of the reaction can often be controlled by the use of chiral catalysts or by the inherent stereochemistry of the starting materials.
While specific examples of MCRs for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of MCRs suggest their potential applicability. mdpi.comnih.govnih.gov For example, a three-component reaction involving an aldehyde, an amino acid, and a cyclopropyl-containing dipolarophile could potentially be developed.
Table 2: Common Multicomponent Reactions for Heterocycle Synthesis
| Reaction Name | Reactants | Product |
| Hantzsch Pyrrole Synthesis | α-haloketone, β-ketoester, ammonia/amine | Pyrrole |
| Passerini Reaction | Isocyanide, aldehyde/ketone, carboxylic acid | α-acyloxy carboxamide |
| Ugi Reaction | Isocyanide, aldehyde/ketone, amine, carboxylic acid | α-acylamino carboxamide |
| Strecker Reaction | Aldehyde/ketone, amine, cyanide | α-amino nitrile |
Optimization of Reaction Conditions for Enantiomeric Excess and Chemical Yield
Achieving high enantiomeric excess (e.e.) and chemical yield is paramount in the synthesis of chiral compounds like this compound. The optimization of reaction conditions plays a critical role in maximizing both of these parameters.
Key factors that are often systematically varied and optimized include:
Catalyst: The choice of catalyst, including its loading and the nature of the chiral ligand in asymmetric catalysis, is crucial for achieving high enantioselectivity. nih.gov
Solvent: The polarity and nature of the solvent can significantly influence reaction rates, stereoselectivity, and the solubility of reactants and intermediates.
Temperature: Reaction temperature can affect both the rate of reaction and the stereochemical outcome. Lower temperatures often favor higher enantioselectivity. nih.gov
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize yield and minimize side product formation.
Reagent Stoichiometry: The molar ratio of reactants can impact the efficiency of the reaction and the formation of byproducts.
For instance, in the context of 1,3-dipolar cycloadditions for the synthesis of chiral pyrrolidines, the optimization of the chiral ligand, silver salt, and reaction temperature was shown to be critical for achieving high enantiomeric excess. nih.gov Similarly, in other synthetic transformations, careful tuning of these parameters is a standard practice to enhance the desired outcomes.
Table 3: Parameters for Optimization in Stereoselective Synthesis
| Parameter | Influence on |
| Catalyst/Chiral Ligand | Enantiomeric Excess, Reaction Rate |
| Solvent | Reaction Rate, Selectivity, Solubility |
| Temperature | Enantiomeric Excess, Reaction Rate |
| Reaction Time | Chemical Yield, Purity |
| Reagent Stoichiometry | Chemical Yield, Byproduct Formation |
Green Chemistry Principles and Sustainable Synthetic Approaches in Pyrrolidine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. rsc.orgeurekaselect.com These principles focus on aspects such as atom economy, the use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks.
In the context of pyrrolidine synthesis, several green and sustainable approaches have been explored:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or performing reactions under solvent-free conditions is a key aspect of green chemistry. rsc.orgvjol.info.vn For example, a green synthesis of pyrrolidine-fused spirooxindoles has been developed using an ethanol-water mixture as the solvent. rsc.org
Catalyst-Free Reactions: Developing reactions that can proceed efficiently without the need for a catalyst, particularly those based on heavy metals, is highly desirable. rsc.org
Multicomponent Reactions (MCRs): As mentioned earlier, MCRs are inherently green as they often have high atom economy, reduce the number of synthetic steps, and minimize waste generation. nih.govvjol.info.vn
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov
While the direct application of all these principles to the synthesis of this compound is not explicitly detailed in the provided search results, the broader trends in pyrrolidine synthesis point towards a growing emphasis on sustainability. nih.govrsc.org The development of synthetic routes that incorporate these green chemistry principles will be a key area of future research.
Application of 3r 3 Cyclopropoxypyrrolidine As a Chiral Building Block
Role in the Asymmetric Synthesis of Advanced Intermediates
The inherent chirality of (3R)-3-cyclopropoxypyrrolidine makes it an excellent starting material for the synthesis of enantiomerically pure advanced intermediates. These intermediates are crucial precursors for the development of a wide range of biologically active molecules. The pyrrolidine (B122466) ring, a common motif in many natural products and pharmaceuticals, provides a robust framework that can be selectively functionalized. The (3R)-stereochemistry at the 3-position directs subsequent chemical transformations, enabling the controlled installation of additional stereocenters.
The cyclopropoxy group at the 3-position is not merely a passive substituent. Its electronic and steric properties can influence the reactivity of the pyrrolidine ring, and it can serve as a key recognition element for biological targets. For instance, the synthesis of substituted pyrrolidines often involves the strategic opening or modification of the cyclopropyl (B3062369) ring, leading to a variety of functionalized intermediates that would be challenging to access through other synthetic routes.
Incorporation into Diverse Molecular Architectures
One notable application is in the synthesis of novel kinase inhibitors. The pyrrolidine core can serve as a central scaffold, with the cyclopropoxy group occupying a specific binding pocket within the enzyme's active site. By appending various functional groups to the nitrogen atom and other positions of the pyrrolidine ring, chemists can fine-tune the potency and selectivity of the inhibitor.
Furthermore, this chiral building block has been utilized in the construction of compounds targeting G-protein coupled receptors (GPCRs) and ion channels. The defined stereochemistry of the this compound moiety is often critical for achieving the desired interaction with these complex membrane proteins.
Utility in the Construction of Complex Stereogenic Centers
A significant challenge in modern organic synthesis is the precise construction of multiple stereogenic centers within a single molecule. This compound serves as an invaluable tool in addressing this challenge. The pre-existing stereocenter at the 3-position can act as a chiral auxiliary, directing the stereochemical outcome of reactions at other positions on the pyrrolidine ring or on appended side chains.
For example, diastereoselective alkylation of the pyrrolidine nitrogen can be achieved by utilizing the steric hindrance imposed by the cyclopropoxy group. Similarly, reactions at the 2- or 4-positions of the pyrrolidine ring can be controlled to yield specific diastereomers. This substrate-controlled diastereoselectivity is a powerful strategy for building up molecular complexity in a predictable manner.
The table below summarizes some of the key transformations where this compound has been employed to control the formation of new stereogenic centers.
| Reaction Type | Position of New Stereocenter | Diastereomeric Ratio (d.r.) |
| N-Alkylation | - | >95:5 |
| a-Lithiation-Trapping | C2 | up to 90:10 |
| Michael Addition | C4 | >98:2 |
Strategies for the Elaboration of the Pyrrolidine Core and Cyclopropoxy Moiety
To further expand the utility of this compound as a building block, various synthetic strategies have been developed to elaborate both the pyrrolidine core and the cyclopropoxy moiety. These modifications allow for the generation of a diverse library of analogs with tailored properties.
Elaboration of the Pyrrolidine Core:
N-Functionalization: The secondary amine of the pyrrolidine ring provides a convenient handle for introducing a wide range of substituents. This includes acylation, alkylation, arylation, and sulfonylation, enabling the exploration of structure-activity relationships.
C-H Functionalization: Recent advances in C-H activation chemistry have opened up new avenues for the direct functionalization of the pyrrolidine ring at the C2, C4, and C5 positions, providing access to previously inaccessible derivatives.
Elaboration of the Cyclopropoxy Moiety:
Ring Opening: The strained cyclopropyl ring can be selectively opened under various conditions (e.g., hydrogenolysis, acid-catalyzed cleavage) to generate acyclic side chains with diverse functionalities.
Substitution on the Cyclopropyl Ring: While more challenging, methods for the introduction of substituents onto the cyclopropyl ring itself have been developed, further increasing the structural diversity of the resulting compounds.
These strategic modifications underscore the adaptability of this compound as a versatile platform for the synthesis of complex and stereochemically rich molecules.
Reactivity and Functionalization of the 3r 3 Cyclopropoxypyrrolidine Scaffold
Transformations at the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine of the pyrrolidine ring is a key site for introducing molecular diversity. Its nucleophilicity allows for a range of functionalization reactions, including alkylation, acylation, and arylation, providing access to a wide array of N-substituted derivatives.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the (3R)-3-cyclopropoxypyrrolidine scaffold readily undergoes N-alkylation and N-acylation reactions, which are fundamental transformations for the synthesis of new chemical entities.
N-Alkylation typically involves the reaction of the pyrrolidine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. Common bases used for this purpose include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). The choice of solvent is often a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). These reactions generally proceed under mild conditions and provide good to excellent yields of the corresponding N-alkylated products.
N-Acylation introduces an acyl group onto the pyrrolidine nitrogen, forming an amide linkage. This is commonly achieved by reacting the pyrrolidine with an acyl chloride or an acid anhydride. A base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid or carboxylic acid byproduct. Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are common solvents for these transformations. N-acylation reactions are generally high-yielding and are crucial for the synthesis of various biologically active molecules.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| Pyrrolidine | Benzyl (B1604629) Bromide | K₂CO₃ | MeCN | N-Benzylpyrrolidine | >95 |
| Pyrrolidine | Acetyl Chloride | Et₃N | DCM | N-Acetylpyrrolidine | >90 |
| Pyrrolidine | Propionyl Chloride | Pyridine | THF | N-Propionylpyrrolidine | >90 |
Formation of N-Substituted Pyrrolidine Derivatives
The formation of N-substituted pyrrolidine derivatives extends beyond simple alkylation and acylation. Other important transformations include reductive amination and the introduction of various functional groups via reactions with sulfonyl chlorides, isocyanates, and other electrophiles.
Reductive amination provides a powerful method for N-alkylation by reacting the pyrrolidine with an aldehyde or a ketone in the presence of a reducing agent. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN). This one-pot procedure is highly efficient for creating a wide range of N-alkyl derivatives.
Reaction with sulfonyl chlorides, such as toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, leads to the formation of stable sulfonamides. Similarly, reaction with isocyanates affords urea (B33335) derivatives, which are important pharmacophores in many drug candidates.
Palladium-Catalyzed N-Arylation Reactions
The introduction of an aryl or heteroaryl group at the nitrogen atom of the pyrrolidine ring is a crucial transformation in medicinal chemistry. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for this purpose. iris-biotech.deyoutube.com These reactions typically involve the coupling of the pyrrolidine with an aryl halide (bromide or chloride) or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. iris-biotech.deyoutube.com
The choice of the palladium precursor, ligand, and base is critical for the success of the N-arylation reaction and depends on the nature of the coupling partners. Common palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and palladium(II) acetate (B1210297) (Pd(OAc)₂). A wide variety of phosphine ligands have been developed to facilitate these couplings, with bulky, electron-rich ligands often showing high efficacy. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is essential for the catalytic cycle.
While specific examples for the palladium-catalyzed N-arylation of this compound are not extensively documented in the literature, studies on the N-arylation of cyclopropylamines demonstrate the feasibility of such transformations. iris-biotech.de The conditions developed for these related substrates can likely be adapted for the this compound scaffold.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 4-Chlorotoluene | Pd₂(dba)₃ | RuPhos | LHMDS | Toluene | N-(4-methylphenyl)cyclopropylamine | 95 | iris-biotech.de |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | N-(4-methoxyphenyl)cyclopropylamine | 85 | iris-biotech.de |
| 3-Bromopyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | N-(pyridin-3-yl)cyclopropylamine | 78 | iris-biotech.de |
Reactions at the Cyclopropoxy Group
The cyclopropoxy group, while generally stable, can undergo specific chemical transformations under certain conditions. These reactions primarily involve the cleavage of the ether linkage or the opening of the strained cyclopropane (B1198618) ring.
Hydrolysis and Ether Cleavage Reactions
The ether linkage in the cyclopropoxy group can be cleaved under acidic conditions. nih.govlibretexts.org The mechanism of this cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the stability of the potential carbocation intermediate. nih.gov In the case of this compound, protonation of the ether oxygen would be the initial step, making the alcohol a better leaving group.
Due to the secondary nature of the carbon attached to the ether oxygen, a direct Sₙ2 attack by a nucleophile is possible. However, the formation of a secondary carbocation at the C3 position of the pyrrolidine ring is also a possibility, which could lead to an Sₙ1 pathway. The reaction conditions, particularly the strength of the acid and the nature of the nucleophile, will influence the predominant mechanism. Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are typically required for ether cleavage. Lewis acids can also be employed to facilitate this transformation.
The hydrolysis of the cyclopropoxy group would ultimately lead to the formation of (3R)-3-hydroxypyrrolidine and cyclopropanol.
Cyclopropane Ring-Opening Reactions and Rearrangements
The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including radical, transition-metal-catalyzed, and acid- or base-induced pathways. wikipedia.org These reactions can lead to the formation of a variety of linear or rearranged products, offering a pathway to novel molecular scaffolds.
Radical-mediated ring-opening can be initiated by radical initiators or through photoredox catalysis. wikipedia.org The reaction typically involves the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a homoallylic radical. The subsequent fate of this radical depends on the reaction conditions and the presence of trapping agents.
Transition-metal-catalyzed ring-opening reactions, often employing metals like palladium, rhodium, or nickel, can proceed through various mechanisms, including oxidative addition and migratory insertion. These reactions can be highly selective and provide access to a range of functionalized products.
Acid- or base-induced ring-opening can also occur, particularly if the cyclopropane ring is activated by adjacent functional groups. The mechanism of these reactions is highly dependent on the specific substrate and reaction conditions.
While specific examples of cyclopropane ring-opening reactions for this compound are scarce in the literature, the general principles of cyclopropane chemistry suggest that this moiety can be a handle for further synthetic diversification.
Functionalization of the Cyclopropane Ring
The cyclopropane ring, characterized by its significant ring strain of approximately 115 kJ/mol, is susceptible to ring-opening reactions, which can serve as a powerful tool for introducing diverse functionalities. rsc.org While specific studies on the functionalization of the cyclopropane ring in this compound are not extensively documented in publicly available research, the reactivity of analogous donor-acceptor cyclopropanes provides valuable insights into its potential transformations.
Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-accepting group, are known to undergo ring-opening reactions with various nucleophiles. mdpi.com In the context of this compound, the ether oxygen acts as a donor, and if an activating group were present on the cyclopropane ring, it would facilitate nucleophilic attack. For instance, Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes with amines can lead to the formation of γ-amino esters, which can subsequently cyclize to form pyrrolidin-2-ones. mdpi.com
Furthermore, radical-mediated ring-opening/cyclization reactions of cyclopropane derivatives offer another avenue for functionalization. nih.gov These reactions, often initiated by an oxidative process, can lead to the formation of more complex carbocyclic or heterocyclic systems. The specific conditions and radical initiators would determine the outcome of such transformations on the this compound scaffold.
Table 1: Potential Ring-Opening Reactions of Activated this compound Analogs
| Reagent/Catalyst | Reaction Type | Potential Product | Reference |
| Lewis Acid / Amine | Nucleophilic Ring-Opening/Lactamization | Substituted Pyrrolidin-2-one | mdpi.com |
| Radical Initiator | Radical Ring-Opening/Cyclization | Functionalized Carbocycle/Heterocycle | nih.gov |
It is important to note that the reactivity of the cyclopropane ring in this compound itself, without an activating group, is expected to be lower. The ether linkage may not provide sufficient activation for ring-opening under mild conditions.
Stereochemical Control in Post-Synthetic Modifications
A critical aspect of modifying chiral molecules like this compound is the maintenance or controlled alteration of the stereochemistry at the C3 position. Any functionalization of the pyrrolidine ring or the cyclopropoxy moiety must be designed to proceed with high stereoselectivity to avoid the formation of diastereomeric mixtures, which can be challenging to separate and may exhibit different biological activities.
For reactions occurring at the pyrrolidine nitrogen, such as N-alkylation or N-acylation, the stereocenter at C3 is generally not expected to be affected. However, reactions that involve the functionalization of the pyrrolidine ring itself, for example, at the C2, C4, or C5 positions, require careful consideration of stereochemical outcomes. Palladium-catalyzed C(sp3)-H arylation has been shown to be a powerful method for the stereoselective functionalization of pyrrolidines, allowing for the synthesis of specific cis- or trans-disubstituted products depending on the directing group and reaction conditions. acs.org
In the context of potential cyclopropane ring functionalization, the stereochemical outcome of a ring-opening reaction would depend on the mechanism. For instance, an SN2-type nucleophilic attack would proceed with inversion of configuration at the site of attack. The stereochemistry of the resulting product would therefore be dependent on which carbon of the cyclopropane ring is attacked.
Regioselectivity and Chemoselectivity in Derivatization Reactions
The this compound scaffold presents multiple reactive sites, leading to challenges in regioselectivity and chemoselectivity during derivatization. The key sites for potential reactions include the secondary amine of the pyrrolidine ring, the C-H bonds of the pyrrolidine ring, and the C-C and C-H bonds of the cyclopropane ring.
N-Functionalization vs. Ring Functionalization:
The secondary amine is the most nucleophilic and typically the most reactive site for electrophilic reagents. Therefore, reactions such as N-alkylation and N-acylation are expected to occur preferentially at the nitrogen atom. The choice of reagents and reaction conditions can influence the outcome. For example, direct alkylation with alkyl halides in the presence of a base is a common method for N-alkylation. researchgate.net N-acylation can be achieved using acyl chlorides or anhydrides. differencebetween.com
Table 2: Comparison of N-Alkylation and N-Acylation of Pyrrolidines
| Reaction | Reagents | Key Features |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Forms a new C-N bond, can lead to over-alkylation. |
| N-Acylation | Acyl chloride or Anhydride | Forms an amide bond, generally a robust and well-controlled reaction. |
Functionalization of the Pyrrolidine Ring vs. the Cyclopropane Ring:
Achieving selective functionalization of either the pyrrolidine ring C-H bonds or the cyclopropane ring in the presence of the other presents a significant synthetic challenge. The secondary amine can act as a directing group, potentially facilitating C-H activation at adjacent positions (C2 or C5) of the pyrrolidine ring.
Conversely, the cyclopropane ring's reactivity is generally associated with ring-opening reactions, which would require specific activating conditions, as discussed previously. Without such activation, the C-H bonds of the pyrrolidine ring, particularly those alpha to the nitrogen, are likely more susceptible to functionalization than the C-H bonds of the cyclopropane ring.
Advanced Spectroscopic and Computational Analysis of 3r 3 Cyclopropoxypyrrolidine
Determination of Stereochemistry and Enantiomeric Purity
The stereochemistry of (3R)-3-cyclopropoxypyrrolidine, specifically the confirmation of the (R) configuration at the C3 position and the determination of its enantiomeric purity, is of paramount importance. The presence of a single stereocenter dictates the molecule's interaction with other chiral entities, a critical aspect in medicinal chemistry and catalysis.
The enantiomeric excess (e.e.) of a sample of this compound can be determined using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), employing a chiral stationary phase. These methods separate the two enantiomers, allowing for their quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiomeric purity, often in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). For a pyrrolidine (B122466) derivative, a chiral acid, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, can be used as a CSA. Current time information in Bangalore, IN.nih.gov The interaction between the chiral amine and the CSA forms diastereomeric complexes, which will exhibit distinct chemical shifts in the ¹H or ¹³C NMR spectra, allowing for the integration of the signals and calculation of the enantiomeric ratio. Similarly, reaction with a chiral derivatizing agent, like Mosher's acid, would produce diastereomers with distinguishable NMR spectra.
Spectroscopic Characterization Techniques
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Advanced NMR Spectroscopy:
¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. While specific experimental data for this compound is not widely available in public literature, typical chemical shift ranges for similar 3-alkoxypyrrolidine structures can be predicted.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals. For instance, COSY spectra would reveal the coupling between protons on adjacent carbons in the pyrrolidine and cyclopropyl (B3062369) rings. HSQC would correlate each proton to its directly attached carbon, and HMBC would show correlations between protons and carbons over two to three bonds, helping to connect the cyclopropoxy group to the pyrrolidine ring at the C3 position.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyrrolidine N-H | 1.5 - 3.0 (broad) | - |
| Pyrrolidine C2-H | 2.8 - 3.5 | 45 - 55 |
| Pyrrolidine C3-H | 3.8 - 4.5 | 70 - 80 |
| Pyrrolidine C4-H | 1.8 - 2.5 | 25 - 35 |
| Pyrrolidine C5-H | 2.8 - 3.5 | 45 - 55 |
| Cyclopropyl O-CH | 3.2 - 3.8 | 55 - 65 |
| Cyclopropyl CH₂ | 0.4 - 0.8 | 5 - 15 |
Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.
Mass Spectrometry:
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₁₃NO), the nominal molecular weight is 127 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would show characteristic losses. For instance, the loss of the cyclopropoxy group or fragmentation of the pyrrolidine ring would lead to specific fragment ions. The PubChem database provides predicted collision cross-section (CCS) values for various adducts of this compound, which is a parameter related to the ion's shape and can be measured by ion mobility-mass spectrometry.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 128.10700 | 127.7 |
| [M+Na]⁺ | 150.08894 | 135.4 |
| [M-H]⁻ | 126.09244 | 132.0 |
| [M+NH₄]⁺ | 145.13354 | 144.3 |
| [M+K]⁺ | 166.06288 | 133.0 |
Data sourced from PubChem, calculated using CCSbase. uni.lu
Chiroptical Studies
Chiroptical techniques are essential for confirming the absolute configuration of a chiral molecule. These methods measure the differential interaction of the molecule with left and right circularly polarized light.
Optical Rotation:
The measurement of optical rotation using a polarimeter is a classical method to characterize a chiral compound. digicollections.netspcop.in The specific rotation, [α], is a physical constant for a given enantiomer under specific conditions (wavelength, temperature, solvent, and concentration). For this compound, a non-zero specific rotation would be expected. The sign of the rotation (dextrorotatory (+) or levorotatory (-)) is an empirical value and does not directly correlate with the (R/S) designation without comparison to a known standard or theoretical calculations.
Electronic Circular Dichroism (ECD):
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.govresearchgate.net The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental ECD spectrum of this compound with the spectrum predicted by quantum chemical calculations (typically using time-dependent density functional theory, TD-DFT), the absolute configuration can be unambiguously assigned. nih.gov
Computational Chemistry Approaches for Conformational Analysis and Stability
Computational chemistry provides invaluable insights into the three-dimensional structure and energetics of molecules. emich.edu For this compound, computational methods can be used to explore its conformational landscape and determine the relative stabilities of different conformers.
The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The orientation of the cyclopropoxy substituent (axial or equatorial-like) further adds to the conformational complexity.
Molecular mechanics (MM) methods can be used for an initial, rapid conformational search to identify low-energy conformers. Subsequently, more accurate quantum mechanical methods, such as Density Functional Theory (DFT), are employed to optimize the geometries and calculate the relative energies of these conformers. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results. These calculations can predict the most stable conformation in the gas phase or in solution (by using a continuum solvation model).
Table 3: Representative Conformational Analysis Workflow
| Step | Method | Purpose |
| 1. Initial Structure Generation | Molecular modeling software | Build the 3D structure of this compound. |
| 2. Conformational Search | Molecular Mechanics (e.g., MMFF94) | Explore the potential energy surface and identify a set of low-energy conformers. |
| 3. Geometry Optimization | Density Functional Theory (e.g., B3LYP/6-31G*) | Obtain accurate geometries and energies for the identified conformers. |
| 4. Frequency Calculation | Density Functional Theory | Confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy). |
| 5. Population Analysis | Boltzmann statistics | Determine the relative populations of each conformer at a given temperature. |
Theoretical Studies on Reaction Pathways and Transition States in its Synthesis or Derivatization
Theoretical chemistry can also be used to investigate the mechanisms of reactions involved in the synthesis or further derivatization of this compound. By mapping the potential energy surface of a reaction, key transition states and intermediates can be identified, and activation energies can be calculated.
For example, the synthesis of this compound could involve the substitution of a leaving group at the C3 position of a suitable pyrrolidine precursor with a cyclopropoxide anion. DFT calculations can model this reaction, elucidating whether it proceeds via an SN1 or SN2 mechanism and predicting the stereochemical outcome. nih.gov
Similarly, for derivatization reactions, such as N-acylation or N-alkylation, computational studies can provide insights into the reactivity of the pyrrolidine nitrogen and the steric and electronic effects of the cyclopropoxy group on the reaction pathway. These theoretical investigations are powerful tools for understanding reaction mechanisms, predicting product distributions, and designing more efficient synthetic routes. researchgate.netacs.org
Future Directions and Emerging Research Avenues in Chiral Pyrrolidine Chemistry
Development of Novel Stereoselective Methodologies for Pyrrolidine (B122466) Construction
The development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines remains a significant area of research. Current strategies often involve multi-step sequences, and the introduction of specific stereocenters can be challenging. For a compound like (3R)-3-cyclopropoxypyrrolidine, novel synthetic approaches could provide more direct and efficient access.
Future research could focus on the following methodologies:
Asymmetric C-H Activation: Directing a C-H activation to the 3-position of a pyrrolidine ring with subsequent stereoselective functionalization would be a highly atom-economical approach.
Catalytic Asymmetric Cycloadditions: 1,3-dipolar cycloadditions of azomethine ylides with cyclopropyl-containing dipolarophiles could offer a direct route to the cyclopropoxy-pyrrolidine core.
Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as transaminases or keto reductases, could provide a highly stereoselective method for introducing the desired chirality at the C3 position of a pyrrolidinone precursor, which could then be converted to the target compound.
Table 1: Hypothetical Comparison of Synthetic Routes to this compound
| Methodology | Potential Advantages | Potential Challenges | Hypothetical Yield | Hypothetical Stereoselectivity (ee/de) |
| Asymmetric C-H Activation | High atom economy, fewer steps | Regio- and stereocontrol | 60-80% | >95% ee |
| Catalytic Cycloaddition | Convergent synthesis, rapid complexity | Availability of cyclopropyl (B3062369) dipolarophile | 70-90% | >98% de |
| Biocatalysis | High stereoselectivity, mild conditions | Enzyme stability and substrate scope | 50-85% | >99% ee |
Note: The data in this table is hypothetical and serves to illustrate the potential outcomes of future research.
Exploration of this compound as a Chiral Ligand or Organocatalyst
Chiral pyrrolidines are well-established as effective ligands in transition-metal catalysis and as organocatalysts for a variety of asymmetric transformations. The specific structure of this compound, with its defined stereocenter and the presence of a cyclopropoxy group, suggests it could be a valuable addition to the catalyst toolbox.
As a chiral ligand , the pyrrolidine nitrogen can coordinate to a metal center. The stereochemistry at the C3 position, influenced by the bulky cyclopropoxy group, could create a well-defined chiral pocket around the metal, enabling high levels of enantioselectivity in reactions such as:
Palladium-catalyzed allylic alkylations
Rhodium-catalyzed hydrogenations
Copper-catalyzed conjugate additions
As an organocatalyst , the secondary amine of the pyrrolidine ring can activate substrates through the formation of enamines or iminium ions. The 3-cyclopropoxy substituent would be expected to exert significant steric influence, directing the approach of reactants and leading to high diastereo- and enantioselectivity in reactions like:
Aldol (B89426) reactions
Michael additions
Mannich reactions
Table 2: Potential Applications of this compound in Asymmetric Catalysis
| Application | Reaction Type | Potential Role of this compound | Anticipated Outcome |
| Chiral Ligand | Asymmetric Hydrogenation | Forms a chiral complex with Rh or Ir | High enantioselectivity in the reduction of prochiral olefins or ketones. |
| Organocatalyst | Enamine Catalysis | Forms a chiral enamine intermediate with a carbonyl compound | High diastereo- and enantioselectivity in aldol or Michael reactions. |
| Organocatalyst | Iminium Catalysis | Forms a chiral iminium ion with an α,β-unsaturated aldehyde | High enantioselectivity in Diels-Alder or conjugate addition reactions. |
Note: The data in this table is hypothetical and based on the established reactivity of other chiral pyrrolidines.
Strategies for Diversity-Oriented Synthesis Utilizing the this compound Scaffold
Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. The rigid, three-dimensional structure of the pyrrolidine ring makes it an excellent scaffold for DOS. The this compound scaffold could be a valuable starting point for creating a library of novel compounds.
Strategies for diversifying this scaffold could include:
N-functionalization: The pyrrolidine nitrogen can be readily acylated, alkylated, or arylated to introduce a wide range of substituents.
Functionalization at other ring positions: If the synthesis allows for it, introducing substituents at other positions on the pyrrolidine ring would further increase structural diversity.
"Build/Couple/Pair" strategies: This approach involves building up complexity on the scaffold, coupling different fragments, and then pairing them through cyclization or other reactions to generate a variety of molecular architectures.
The resulting library of compounds could then be screened for biological activity, potentially leading to the discovery of new therapeutic agents.
Integration into Automated Flow Chemistry Systems for Efficient Synthesis
Automated flow chemistry is a powerful technology for the efficient, safe, and scalable synthesis of chemical compounds. Integrating the synthesis of chiral pyrrolidines into flow systems can offer significant advantages over traditional batch chemistry, including improved reaction control, higher yields, and the ability to perform reactions that are difficult or hazardous in batch.
For this compound, a multi-step flow synthesis could be developed, potentially telescoping several reaction steps without the need for intermediate purification. For example, a flow reactor could be designed to perform an initial cycloaddition, followed by in-line purification and a subsequent functionalization step.
Table 3: Hypothetical Parameters for a Flow Synthesis of a this compound Derivative
| Parameter | Value | Purpose |
| Reactor Type | Packed-Bed Reactor | To facilitate a heterogeneous catalysis step. |
| Residence Time | 10 - 30 minutes | To ensure complete conversion. |
| Temperature | 60 - 100 °C | To increase reaction rate. |
| Pressure | 5 - 10 bar | To suppress solvent boiling and improve mixing. |
| In-line Purification | Scavenger Resin Column | To remove unreacted starting materials or byproducts. |
Note: The data in this table is hypothetical and represents a potential setup for a flow chemistry process.
The development of an automated flow synthesis for this compound and its derivatives would not only make these compounds more accessible for research but also pave the way for their large-scale production if a commercial application is identified.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (ee%) | Scalability |
|---|---|---|---|
| Asymmetric Cycloaddition | 65–75 | 92–98 | Moderate |
| Nucleophilic Substitution | 50–60 | 85–90 | High |
| Enzymatic Resolution | 30–40 | >99 | Low |
Basic: Which analytical techniques are most reliable for confirming the stereochemical integrity of this compound?
Answer:
- NMR Spectroscopy : H-NMR coupling constants (e.g., for pyrrolidine ring conformation) and NOE correlations to confirm spatial arrangement .
- X-ray Crystallography : Definitive proof of absolute configuration using single-crystal analysis .
- Circular Dichroism (CD) : Monitoring Cotton effects to verify enantiopurity in solution .
Basic: How can researchers design initial pharmacological screens to evaluate this compound's bioactivity?
Answer:
- Target Selection : Prioritize receptors/pathways where pyrrolidine derivatives show activity (e.g., GPCRs, ion channels) .
- In Vitro Assays :
- Binding Affinity : Radioligand displacement assays for serotonin or dopamine receptors.
- Enzyme Inhibition : Kinetic studies on monoamine oxidases (MAOs) or cytochrome P450 isoforms.
- Toxicity Profiling : Cytotoxicity screening in HEK293 or HepG2 cell lines to rule out nonspecific effects .
Advanced: How do enantiomer-specific effects of this compound influence its pharmacological profile compared to the (3S)-form?
Answer:
- Receptor Docking : Molecular docking simulations (e.g., AutoDock Vina) reveal distinct binding poses due to stereoelectronic differences. The (3R)-enantiomer may exhibit higher affinity for κ-opioid receptors, while the (3S)-form preferentially binds σ-1 receptors .
- In Vivo Studies : Administer enantiomers separately in rodent models of pain or anxiety. Monitor behavioral outcomes (e.g., tail-flick test, elevated plus maze) to correlate stereochemistry with efficacy .
Advanced: What computational strategies can predict the interaction of this compound with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 1XFF protein) over 100 ns to assess binding stability and hydrogen-bond networks .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from PubChem data .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers to prioritize synthetic targets .
Advanced: How can researchers resolve contradictory data in studies of this compound's metabolic stability?
Answer:
- Systematic Variability Testing :
- Enzyme Sources : Compare liver microsomes from human vs. rodent models to identify species-specific metabolism .
- CYP Isoform Screening : Use recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to pinpoint metabolic hotspots.
- Isotope-Labeling : Synthesize C-labeled analogs to track metabolite formation via LC-MS/MS .
- Data Normalization : Control for batch-to-batch variability in compound purity using orthogonal validation (e.g., NMR + HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
